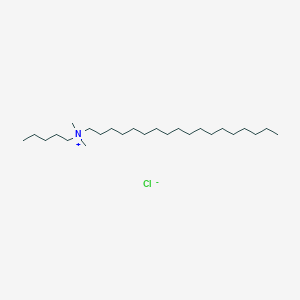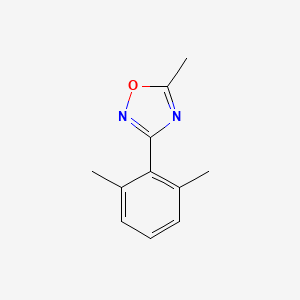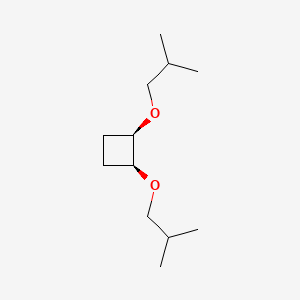
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole is a phosphorus-containing heterocyclic compound It is characterized by the presence of an iodine atom and two methyl groups attached to a dioxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the dioxaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound can be used in the study of biological systems involving phosphorus chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A precursor in the synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole.
2-Iodo-1,3,2-dioxaphosphole: Lacks the methyl groups present in this compound.
4,5-Dimethyl-2H-1,3,2-dioxaphosphole: Does not contain the iodine atom.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups on the dioxaphosphole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88416-54-0 |
|---|---|
Molecular Formula |
C4H6IO2P |
Molecular Weight |
243.97 g/mol |
IUPAC Name |
2-iodo-4,5-dimethyl-1,3,2-dioxaphosphole |
InChI |
InChI=1S/C4H6IO2P/c1-3-4(2)7-8(5)6-3/h1-2H3 |
InChI Key |
CTGILSXNQHWJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(O1)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


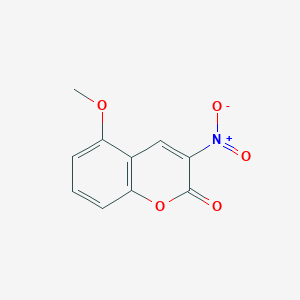
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
methanol](/img/structure/B14403783.png)

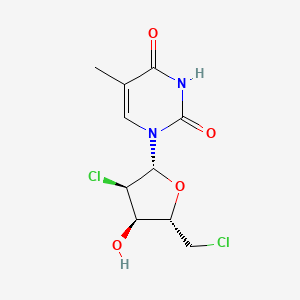
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
